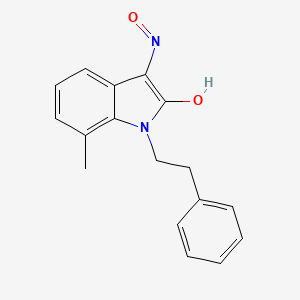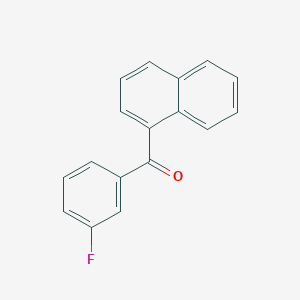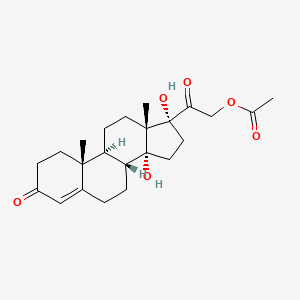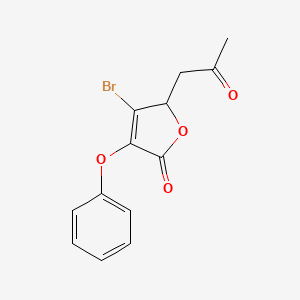
2-(4-methyl-2-oxochromen-7-yl)oxy-N-pyridin-3-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methyl-2-oxochromen-7-yl)oxy-N-pyridin-3-ylacetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one moiety linked to a pyridine ring through an acetamide linkage. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-2-oxochromen-7-yl)oxy-N-pyridin-3-ylacetamide typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl acetic acid with N,N′-carbonyldiimidazole to activate the carboxylic acid group . This is followed by the reaction with pyridin-3-ylamine to form the desired acetamide linkage . The reaction conditions often include the use of organic solvents such as dichloromethane and the application of mild heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-methyl-2-oxochromen-7-yl)oxy-N-pyridin-3-ylacetamide can undergo various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one moiety to chroman-2-one derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide linkage.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the chromen-2-one moiety can yield quinones, while reduction can produce chroman-2-one derivatives .
Aplicaciones Científicas De Investigación
2-(4-methyl-2-oxochromen-7-yl)oxy-N-pyridin-3-ylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Industry: The compound is used in the development of photoactive materials and smart polymers.
Mecanismo De Acción
The mechanism of action of 2-(4-methyl-2-oxochromen-7-yl)oxy-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety is known to interact with enzymes and receptors involved in various biological processes. For example, it can inhibit the activity of bacterial DNA gyrase, leading to antimicrobial effects . Additionally, the compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 4-methyl-2-oxochromen-7-yl benzenesulfonate
- Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxy (phenyl)acetate
- 4-methyl-2-oxochromen-7-yl { [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxy}acetate
Uniqueness
2-(4-methyl-2-oxochromen-7-yl)oxy-N-pyridin-3-ylacetamide is unique due to its specific acetamide linkage to the pyridine ring, which imparts distinct biological activities compared to other chromen-2-one derivatives. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Número CAS |
744225-41-0 |
|---|---|
Fórmula molecular |
C17H14N2O4 |
Peso molecular |
310.30 g/mol |
Nombre IUPAC |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C17H14N2O4/c1-11-7-17(21)23-15-8-13(4-5-14(11)15)22-10-16(20)19-12-3-2-6-18-9-12/h2-9H,10H2,1H3,(H,19,20) |
Clave InChI |
YUSFHVMXKQHDSK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CN=CC=C3 |
Solubilidad |
10.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B14157810.png)
![(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14157812.png)
![3-[(2,2-Dimethylhydrazin-1-ylidene)methyl]pyridine](/img/structure/B14157821.png)


![4-amino-N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide;hydrochloride](/img/structure/B14157834.png)
![7-(4-Methoxyphenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carboxamide](/img/structure/B14157838.png)


![[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14157853.png)


![2-methyl-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14157865.png)
![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-oxo-7H-purin-6-yl]acetamide](/img/structure/B14157875.png)
